molecular formula C32H37NO6S2 B13036070 5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-2-sulfonate CAS No. 263842-97-3

5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-2-sulfonate

Cat. No.: B13036070
CAS No.: 263842-97-3
M. Wt: 595.8 g/mol
InChI Key: WHEYPXXSLMMTFZ-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-2-sulfonate is a complex organic compound with a unique structure This compound is characterized by its multiple functional groups, including hydroxyl, oxo, phenylethyl, propan-2-yl, and pyridine-2-sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-2-sulfonate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, sulfonation, and oxidation. Each step requires precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-2-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol.

Scientific Research Applications

5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-2-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-2-sulfonate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for various research and industrial purposes.

Properties

CAS No.

263842-97-3

Molecular Formula

C32H37NO6S2

Molecular Weight

595.8 g/mol

IUPAC Name

[5-tert-butyl-4-[[4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-2-methylphenyl] pyridine-2-sulfonate

InChI

InChI=1S/C32H37NO6S2/c1-21(2)32(16-15-23-12-8-7-9-13-23)20-25(34)29(30(35)38-32)40-27-18-22(3)26(19-24(27)31(4,5)6)39-41(36,37)28-14-10-11-17-33-28/h7-14,17-19,21,34H,15-16,20H2,1-6H3

InChI Key

WHEYPXXSLMMTFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=CC=N2)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=CC=C4)C(C)C)O

Origin of Product

United States

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